molecular formula C29H25N3O3 B11082501 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-6-hydroxy-3-[4-(propan-2-yl)phenyl]pyrimidine-2,4(3H,5H)-dione

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-6-hydroxy-3-[4-(propan-2-yl)phenyl]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11082501
M. Wt: 463.5 g/mol
InChI Key: MALONFQKRLCPRP-XYGWBWBKSA-N
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Description

5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-ISOPROPYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound that features a combination of indole and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-ISOPROPYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 4-isopropylphenylurea under acidic conditions to form the desired pyrimidinetrione derivative . The reaction is usually carried out in a solvent such as toluene at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-ISOPROPYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-ISOPROPYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-ISOPROPYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with molecular targets such as enzymes and receptors. The indole and pyrimidine moieties allow the compound to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-ISOPROPYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is unique due to its combination of indole and pyrimidine structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C29H25N3O3

Molecular Weight

463.5 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H25N3O3/c1-19(2)21-12-14-23(15-13-21)32-28(34)25(27(33)30-29(32)35)16-22-18-31(17-20-8-4-3-5-9-20)26-11-7-6-10-24(22)26/h3-16,18-19H,17H2,1-2H3,(H,30,33,35)/b25-16-

InChI Key

MALONFQKRLCPRP-XYGWBWBKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)NC2=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC2=O

Origin of Product

United States

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